(S)-Dibenzyl 2-aminosuccinate

Vue d'ensemble

Description

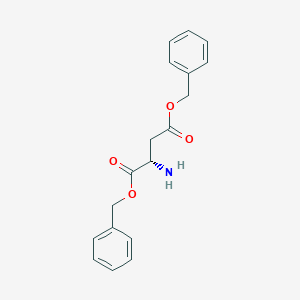

(S)-Dibenzyl 2-aminosuccinate is a chiral compound derived from succinic acid, featuring an amino group and two benzyl groups attached to the succinate backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Dibenzyl 2-aminosuccinate typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material, such as L-aspartic acid, is protected using a suitable protecting group like a benzyl group.

Formation of the Succinyl Backbone: The protected amino acid is then reacted with succinic anhydride to form the succinate backbone.

Deprotection: The protecting groups are removed under mild conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Utilizing automated reactors to carry out the synthesis steps in a controlled environment.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Quality Control: Ensuring the purity and quality of the compound through rigorous testing and analysis.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-Dibenzyl 2-aminosuccinate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The succinate backbone can be reduced to form diols.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products: The major products formed from these reactions include oxo derivatives, diols, and substituted succinates, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Organic Synthesis

(S)-Dibenzyl 2-aminosuccinate serves as a valuable chiral starting material for synthesizing optically active compounds. Its chiral center allows for the introduction of chirality into other molecules through various chemical reactions. This property is essential for developing enantiopure drugs and other chiral pharmaceuticals, where the spatial arrangement of atoms is critical for biological activity.

Key Reactions:

- Asymmetric Catalysis: The compound can act as a chiral ligand in asymmetric catalysis, influencing metal catalysts' selectivity and reactivity, leading to the preferential formation of one enantiomer over another.

- Peptide Synthesis: It functions as a protected form of L-aspartic acid, allowing for the incorporation of this amino acid unit into peptide chains, particularly relevant in developing peptidomimetics.

Medicinal Chemistry

Research indicates that this compound exhibits various biological activities that make it a subject of interest in medicinal chemistry. Studies have suggested potential therapeutic properties, including:

- Anti-inflammatory Effects: The compound may influence inflammatory pathways, making it a candidate for anti-inflammatory drug development.

- Anticancer Activities: Preliminary studies suggest it could possess anticancer properties, although further research is required to elucidate the specific mechanisms involved.

Biochemical Studies

This compound has been studied for its interactions with biological targets, focusing on its binding affinity and activity against various enzymes and proteins. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications.

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dibenzyl Glycine | Amino Acid Derivative | Lacks the succinic acid moiety |

| Dibenzyl L-Aspartate | Amino Acid Ester | Contains an aspartate moiety |

| Dibenzyl L-Glutamate | Amino Acid Ester | Features a longer carbon chain than aspartate |

| N-Benzyl-L-Aspartic Acid | Amino Acid | Contains only one benzyl group |

| This compound | Amino Acid Derivative | Chiral configuration with dual benzyl substitution |

Case Study 1: Asymmetric Synthesis

In a study focused on asymmetric synthesis using this compound as a chiral ligand, researchers demonstrated its effectiveness in producing high yields of enantiopure products. The study highlighted the compound's ability to enhance selectivity in reactions involving metal catalysts, showcasing its potential in pharmaceutical applications.

Another investigation assessed the biological activity of this compound against several cancer cell lines. The results indicated significant cytotoxic effects, suggesting that further exploration into its mechanisms could lead to new therapeutic strategies in oncology.

Mécanisme D'action

The mechanism of action of (S)-Dibenzyl 2-aminosuccinate involves its interaction with specific molecular targets:

Molecular Targets: It can bind to enzymes and proteins, altering their activity and function.

Pathways Involved: The compound may influence metabolic pathways, including those related to amino acid metabolism and energy production.

Comparaison Avec Des Composés Similaires

Succinic Acid: A dicarboxylic acid with a similar succinate backbone.

Amino Succinates: Compounds with amino groups attached to the succinate backbone.

Benzyl Derivatives: Compounds with benzyl groups attached to various backbones.

Uniqueness: (S)-Dibenzyl 2-aminosuccinate is unique due to its chiral nature and the presence of both amino and benzyl groups, which confer specific chemical and biological properties not found in other similar compounds.

Activité Biologique

(S)-Dibenzyl 2-aminosuccinate is an important compound in medicinal chemistry and organic synthesis due to its chiral nature and potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C₁₅H₁₉N₃O₄, features two benzyl groups attached to the nitrogen atom of the amine. Its structure allows it to function as a protected form of L-aspartic acid, making it a valuable precursor in peptide synthesis and other applications in drug development.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : The compound has been shown to scavenge free radicals, potentially reducing oxidative stress in biological systems.

- Neuroprotective Effects : Studies suggest that it may help in nerve regeneration and protection against neurotoxic agents.

- Chiral Ligand in Asymmetric Catalysis : Its chiral nature allows it to act as a ligand in asymmetric reactions, leading to the formation of enantiopure products.

The specific mechanisms underlying these biological activities are still under investigation. However, several studies have focused on its interaction with various biological targets:

- Binding Affinity : Interaction studies have shown that this compound has significant binding affinity toward certain receptors, which may mediate its neuroprotective effects.

- Cell Viability : In vitro assays using cell lines have demonstrated that this compound can enhance cell viability under stress conditions, indicating its potential as a therapeutic agent.

Case Studies

- Neuroprotective Study : A study investigated the effects of this compound on neuronal cell lines subjected to oxidative stress. The results indicated a significant increase in cell survival rates compared to controls, suggesting its potential use in treating neurodegenerative diseases.

- Antioxidant Activity Assessment : Another study employed various assays to evaluate the antioxidant capacity of this compound. The compound demonstrated a strong ability to reduce reactive oxygen species (ROS), highlighting its role as a protective agent against oxidative damage.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Neuroprotection | Increased cell viability under stress | |

| Asymmetric Catalysis | High enantiomeric excess |

Applications

This compound is utilized in various fields:

- Pharmaceutical Development : Its ability to serve as a chiral building block makes it essential for synthesizing enantiopure drugs.

- Peptide Synthesis : The compound is employed in creating peptidomimetics that mimic natural peptides for therapeutic purposes.

- Organic Synthesis : As a chiral ligand, it plays a crucial role in asymmetric synthesis processes.

Propriétés

IUPAC Name |

dibenzyl (2S)-2-aminobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14/h1-10,16H,11-13,19H2/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAMWLOABQRMAO-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384577 | |

| Record name | Dibenzyl L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2791-79-9 | |

| Record name | Dibenzyl L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.